molecular formula C14H12Cl2O B11853456 2,2-Bis(2-chlorophenyl)ethan-1-ol

2,2-Bis(2-chlorophenyl)ethan-1-ol

Cat. No.: B11853456
M. Wt: 267.1 g/mol
InChI Key: UZCWUAODZOJPLV-UHFFFAOYSA-N
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Description

2,2-Bis(2-chlorophenyl)ethan-1-ol is an organic compound with the molecular formula C14H12Cl2O It is characterized by the presence of two chlorophenyl groups attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-chlorophenyl)ethan-1-ol typically involves the reaction of 2-chlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,2-Bis(2-chlorophenyl)ethan-1-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis(2-chlorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its distinct properties make it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

2,2-bis(2-chlorophenyl)ethanol

InChI

InChI=1S/C14H12Cl2O/c15-13-7-3-1-5-10(13)12(9-17)11-6-2-4-8-14(11)16/h1-8,12,17H,9H2

InChI Key

UZCWUAODZOJPLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CO)C2=CC=CC=C2Cl)Cl

Origin of Product

United States

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